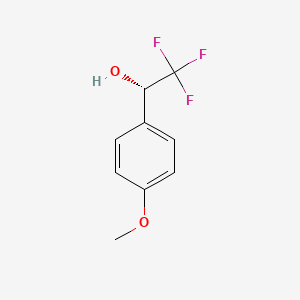
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H9F3O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reduction reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of different alcohol derivatives.
Substitution Products: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-(4-Methoxyphenyl)ethanol: Lacks the trifluoromethyl group, making it less lipophilic.
2-(4-Methoxyphenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9F3O2 |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3/t8-/m0/s1 |
Clé InChI |
MCAYQVHHKRKRLD-QMMMGPOBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



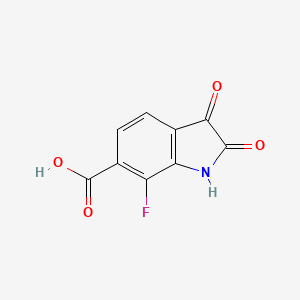
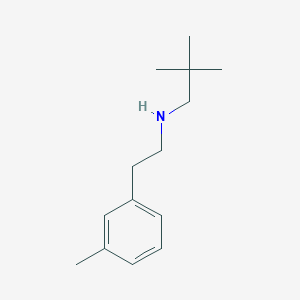
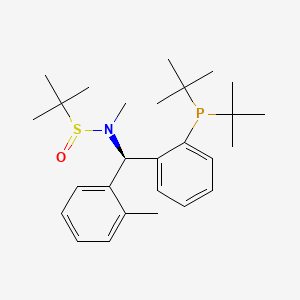
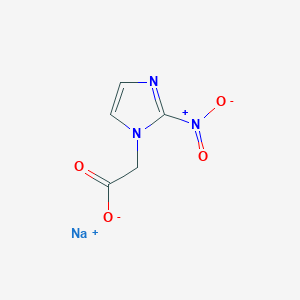
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
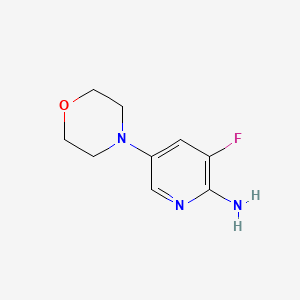
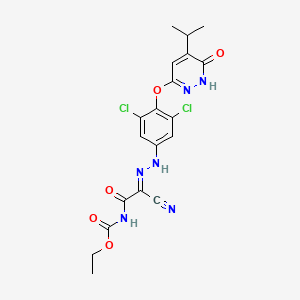
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)

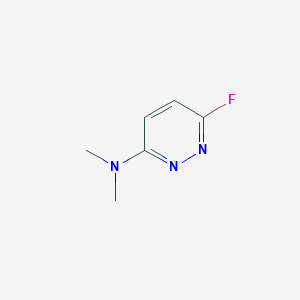
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
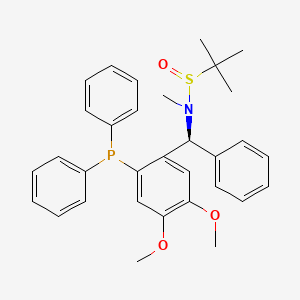
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
